4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one
Description
4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO4/c1-16-6-4-5-7-21(16)33-25-24(18-9-10-19(27)20(28)15-18)29(26(25)30)13-12-17-8-11-22(31-2)23(14-17)32-3/h4-11,14-15,24-25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDFFNPAUDZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3,4-dichlorophenyl, 3,4-dimethoxyphenyl, and 2-methylphenoxy groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Temperature, pressure, and reaction time are optimized for industrial-scale production.
Purification and quality control: Ensuring the final product meets the required specifications through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone with significant biological activity.
Cephalosporins: A class of β-lactam antibiotics similar to azetidinones.
Carbapenems: Another group of β-lactam antibiotics with a similar core structure.
Uniqueness
4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
